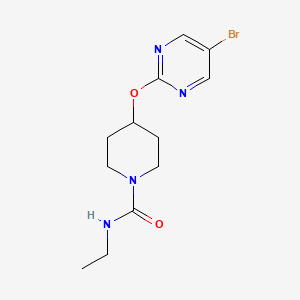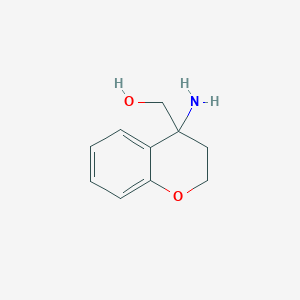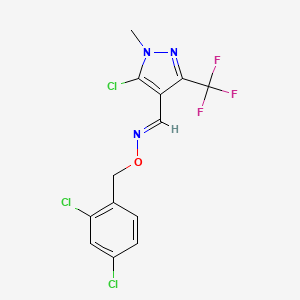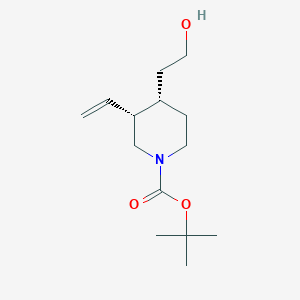![molecular formula C17H14Cl3F3N2OS B2867643 (Z)-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butan-2-ylidene)[(2,6-dichlorophenyl)methoxy]amine CAS No. 338397-84-5](/img/structure/B2867643.png)
(Z)-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butan-2-ylidene)[(2,6-dichlorophenyl)methoxy]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain a pyridine ring and an amine group, which are common structures in organic chemistry .
Synthesis Analysis
The synthesis of organic compounds often involves various chemical reactions, including coupling reactions like the Suzuki-Miyaura coupling . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of organic compounds can be determined using techniques like X-ray crystallography . This provides information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. For example, the amine group in the compound you mentioned can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods .Aplicaciones Científicas De Investigación
1. Applications in Peptide Synthesis The study by Han and Bárány (1997) discusses the introduction of sulfhydryl functions onto peptide chains, which is significant in peptide synthesis. This process involves S-alkylation reactions, a crucial step in developing novel peptide-based therapies and research tools.
2. Synthesis of Pyrrolidines Research by Markitanov et al. (2016) focuses on the synthesis of 4-(trifluoromethyl)pyrrolidines with various substituents. This synthesis method provides a foundation for the creation of novel compounds with potential pharmaceutical applications.
3. Investigation of Metal Ion Affinities and Fluorescence Properties Liang et al. (2009) studied the metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine derivatives, examining their solubility, fluorescence, and metal ion binding properties. These findings have implications in areas like bioimaging and sensor development (Liang et al., 2009).
4. Carboalkoxylation in Organic Synthesis El-Ghayoury and Ziessel (1998) explored the palladium-promoted carboalkoxylation of pyridine and oligopyridines, a method important in organic synthesis for creating complex molecules (El-Ghayoury & Ziessel, 1998).
5. Plant Ecosystem Health Monitoring Moran (2003) discussed the use of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds in monitoring plant ecosystem health. This approach provides valuable insights into environmental studies and agricultural sciences (Moran, 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
(Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(2,6-dichlorophenyl)methoxy]butan-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3F3N2OS/c1-9(25-26-8-12-13(18)4-3-5-14(12)19)10(2)27-16-15(20)6-11(7-24-16)17(21,22)23/h3-7,10H,8H2,1-2H3/b25-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEGDOYWDYWNBB-MWYAZZEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NOCC1=C(C=CC=C1Cl)Cl)C)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N\OCC1=C(C=CC=C1Cl)Cl)/C)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea](/img/structure/B2867561.png)
![1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2867562.png)

![1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2867564.png)

amino}acetamide](/img/structure/B2867567.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide](/img/structure/B2867571.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2867574.png)


![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)
![Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2867582.png)